perforin - 126465-35-8

perforin

Catalog Number: EVT-1522144
CAS Number: 126465-35-8
Molecular Formula: C19H20O5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Perforin is predominantly synthesized by immune cells, specifically natural killer cells and cytotoxic T lymphocytes. It is produced as a 70 kDa inactive precursor that is later processed into its active form. This processing is critical for its function in immune responses against infected or malignant cells .

Classification

Perforin belongs to the family of pore-forming proteins. It is classified as a cytolytic protein due to its role in lysing target cells. Perforin is also categorized under the broader class of immune effector molecules, which includes granzymes and other cytotoxic factors released by immune cells.

Synthesis Analysis

Methods

The synthesis of perforin involves several key steps:

  • Gene Expression: The PRF1 gene is transcribed and translated into a precursor protein.
  • Post-Translational Modifications: The precursor undergoes glycosylation at specific sites, which plays a significant role in its activity and stability. Notably, glycosylation at the C-terminus inhibits oligomerization, preventing premature activation .
  • Proteolytic Processing: The inactive precursor is cleaved at the C-terminus by various proteases to yield an active 60 kDa form. This cleavage is essential for the protein to adopt its functional conformation and form pores in target cell membranes .

Technical Details

Mass spectrometry and site-directed mutagenesis are commonly used to analyze perforin processing and activity. These techniques help identify critical residues involved in glycosylation and proteolytic cleavage, providing insights into how modifications affect perforin's function .

Molecular Structure Analysis

Structure

The molecular structure of perforin reveals a characteristic pore-forming architecture. It consists of several domains:

  • C2 Domain: This domain facilitates membrane binding.
  • Transmembrane Domain: Essential for forming pores in target cell membranes.
  • Pore-forming Region: Responsible for oligomerization into larger complexes that create transmembrane channels.

Data

Crystallographic studies have elucidated the structure of perforin, demonstrating how it interacts with lipid membranes to initiate pore formation. The presence of N-linked glycosylation at specific residues has been shown to influence both the stability and activity of the protein .

Chemical Reactions Analysis

Reactions

Perforin undergoes several critical reactions:

  • Oligomerization: Upon binding to target cell membranes, perforin monomers oligomerize to form large complexes.
  • Pore Formation: These oligomers insert into the lipid bilayer, creating pores that allow granzymes to enter the target cell.
  • Proteolytic Activation: The conversion from inactive precursor to active perforin involves proteolytic cleavage at specific sites.

Technical Details

The kinetics of perforin activation can be studied using techniques such as quartz crystal microbalance, which monitors binding interactions on lipid membranes . This allows researchers to quantify how different modifications affect perforin's ability to assemble and form pores.

Mechanism of Action

Process

The mechanism by which perforin exerts its effects involves several key steps:

  1. Release from Cytotoxic Cells: Upon recognition of a target cell, perforin is secreted from cytotoxic lymphocytes.
  2. Binding to Target Cell Membrane: Perforin binds to the lipid bilayer through its C2 domain.
  3. Oligomerization and Pore Formation: Perforin monomers oligomerize and insert into the membrane, forming large pores.
  4. Entry of Granzymes: These pores allow granzymes to diffuse into the cytosol of target cells, triggering apoptotic pathways.

Data

Studies have demonstrated that effective pore formation by perforin is essential for inducing apoptosis in infected or cancerous cells, highlighting its role as a critical effector in immune surveillance .

Physical and Chemical Properties Analysis

Physical Properties

Perforin exists as a soluble protein in its precursor form but transitions to an integral membrane protein upon activation. Its molecular weight shifts from approximately 70 kDa (inactive) to 60 kDa (active) after proteolytic processing.

Chemical Properties

Perforin's activity is heavily influenced by its glycosylation state:

  • Glycosylation: This modification affects both stability and function; specifically, N-linked glycosylation at the C-terminus inhibits premature activation.
  • pH Stability: Perforin maintains functionality across physiological pH ranges but may be sensitive to extreme conditions that alter protein conformation.

Relevant analyses often involve assessing its lytic activity using assays such as chromium release assays or flow cytometry techniques .

Applications

Scientific Uses

Perforin has significant implications in various fields:

  • Immunology Research: Understanding perforin's role aids in deciphering mechanisms of immune responses against tumors and infections.
  • Therapeutic Development: Targeting perforin pathways may enhance cancer immunotherapy strategies by improving the efficacy of natural killer cells and cytotoxic T lymphocytes.
  • Disease Modeling: Studies on perforin can provide insights into autoimmune diseases where cytotoxicity plays a detrimental role.

Research continues to explore novel applications for manipulating perforin activity in therapeutic contexts, aiming to harness its potent cytotoxic capabilities for clinical benefit .

Molecular Structure & Biogenesis of Perforin

Structural Domains: MACPF, EGF-like, and C2 Domains

Perforin is a 555-amino acid glycoprotein (~70 kDa) organized into three functionally specialized domains that coordinate membrane penetration and pore formation [1] [10]. The MACPF (Membrane Attack Complex/Perforin-like) domain constitutes the core pore-forming machinery. In its soluble state, this domain contains a central bent β-sheet flanked by two clusters of α-helices (Transmembrane Helices 1 and 2, TMH1/TMH2) and a helix-turn-helix (HTH) motif. Upon calcium activation, TMH1 and TMH2 undergo a dramatic conformational shift, refolding into amphipathic β-hairpins that insert into the target membrane and oligomerize into a giant β-barrel pore [6] [10]. Cryo-EM studies reveal this barrel contains 20–26 subunits, with each monomer contributing four β-strands, creating a hydrophilic lumen lined by negatively charged residues (e.g., Asp308, Asp312, Glu322) that facilitate granzyme passage [6].

The EGF-like domain acts as a structural bridge between the MACPF and C2 domains. While its precise functional role remains less defined than other domains, structural analyses indicate it forms a "shelf-like" connection that positions the C2 domain for optimal membrane engagement [2] [6].

The C-terminal C2 domain mediates calcium-dependent membrane binding. This domain features three calcium-binding regions (CBRs) coordinating multiple Ca²⁺ ions. Unlike typical intracellular C2 domains activated by low Ca²⁺, perforin's C2 domain requires extracellular Ca²⁺ concentrations (>150 μM) for activation—a critical safeguard preventing premature activation within cytotoxic granules [2]. Calcium binding induces structural rearrangements, particularly in CBR1, exposing hydrophobic residues (Trp427, Tyr430, Tyr486, Trp488) that penetrate the lipid bilayer [2] [9].

Table 1: Functional Domains of Perforin

DomainKey Structural FeaturesFunctional RoleCalcium Dependence
MACPFCentral bent β-sheet; TMH1/TMH2 helices; HTH motifPore formation via β-barrel insertion; Granzyme translocation conduitIndirect (via C2 activation)
EGF-likeβ-Sheet "shelf" connecting MACPF and C2 domainsStructural linker; Domain positioningNone
C28 β-strand sandwich; 3 Ca²⁺-binding regions (CBR1-3)Target membrane binding; Exposure of hydrophobic residuesHigh (Requires >150 μM Ca²⁺)

Post-Translational Modifications: Glycosylation & Proteolytic Processing

Perforin undergoes essential co- and post-translational modifications ensuring its stability, trafficking, and activation:

  • N-linked Glycosylation: Perforin contains three conserved glycosylation sites (Asn204, Asn375, Asn548). Glycosylation at Asn204 (within the MACPF domain) is critical for Golgi-to-granule trafficking. Loss of this modification disrupts perforin delivery to secretory granules, leading to endoplasmic reticulum (ER) retention and cytotoxic lymphocyte death via autotoxicity [5] [7].
  • C-terminal Proteolytic Processing: Newly synthesized perforin contains an inactive pro-form. Proteolytic cleavage of 12–20 C-terminal residues (including a critical tryptophan residue) is essential for functional maturation. This cleavage exposes the C2 domain, enabling calcium-dependent membrane binding. Cathepsins (particularly L and C) are implicated in this processing within secretory granules, though redundancy exists among lysosomal proteases [7] [10]. Failure to remove the C-terminal tail (e.g., W545 mutants) causes ER retention and autolytic cell death [7].

Table 2: Key Post-Translational Modifications of Perforin

Modification TypeSite(s)Enzymes/MechanismFunctional Consequence
N-glycosylationAsn204, Asn375, Asn548ER/Golgi glycosyltransferasesStability; ER export; Granule trafficking (Asn204)
Proteolytic cleavageC-terminal 12-20 residuesCathepsin L/C (in secretory granules)Exposure of C2 domain; Membrane binding competence
Disulfide bonding9 conserved Cys residuesER oxidoreductasesTertiary structure stabilization; Domain folding

Chaperone-Mediated Folding: Role of Calreticulin in Granule Stability

Perforin’s inherent membranolytic activity necessitates stringent control during synthesis and storage. Calreticulin, an endoplasmic reticulum (ER) chaperone, is co-packaged into cytotoxic granules where it plays a dual protective role:

  • Calcium Buffering: Calreticulin’s high-capacity, low-affinity calcium-binding domain (C-domain) sequesters Ca²⁺ within granules (luminal Ca²⁺ ~10–40 μM), maintaining a subthreshold environment that prevents premature perforin oligomerization [3] [8].
  • Conformational Stabilization: Calreticulin binds directly to perforin monomers, maintaining them in an inactive, globular conformation. This interaction prevents spontaneous polymerization within granules. Biochemical studies show calreticulin (at ≥220 nM) completely inhibits perforin-mediated lysis by stabilizing membranes against polyperforin pore formation, independent of calcium chelation or granzyme interactions [3] [8].

Loss of calreticulin function leads to uncontrolled perforin activation within cytotoxic lymphocytes, causing autolysis and impaired cytotoxicity—demonstrating its non-redundant role as a perforin chaperone and guard [3].

Oligomerization Dynamics: Calcium-Dependent Pore Formation

Perforin pore assembly is a tightly regulated, calcium-driven process occurring at the target cell membrane:

  • Calcium-Dependent Membrane Binding: Elevated extracellular Ca²⁺ (1–2 mM) induces conformational changes in the C2 domain, exposing hydrophobic residues (Trp427, Tyr430) that insert into the lipid bilayer. Phosphatidylcholine enhances binding affinity via Ca²⁺-bridging interactions [2] [9].
  • Pre-Pore Assembly: Membrane-bound perforin monomers diffuse laterally, forming arc-shaped oligomers or complete rings ("pre-pores") on the membrane surface. Cryo-electron tomography confirms these assemblies lie flat on the membrane before insertion [6]. Electrostatic attraction between oppositely charged residues (Arg213 on one monomer and Glu343 on an adjacent monomer) is critical for oligomer stability [9]. Mutations disrupting this ionic pair (e.g., R213A/E343A) permit monomer binding but abolish pore formation and cytotoxicity.
  • β-Barrel Pore Insertion: Upon oligomerization, TMH1 and TMH2 undergo a helical-to-β-strand transition, extending into 4.5–5.5 nm amphipathic hairpins. These hairpins collectively form a giant β-barrel (diameter ~14.5 nm, shear number 44 in a 22-mer pore), creating a hydrophilic channel permeable to granzymes (≤5 nm diameter) [6] [10]. The HTH motif moves away from the central β-sheet to form the pore’s constricted "neck" (~11 nm diameter), lined by negatively charged residues that facilitate cationic granzyme diffusion [6].

This highly coordinated mechanism ensures rapid (<5 minutes), localized pore formation specifically at immune synapses, minimizing bystander damage and enabling precise delivery of apoptotic granzymes into target cells.

Properties

CAS Number

126465-35-8

Product Name

perforin

Molecular Formula

C19H20O5

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